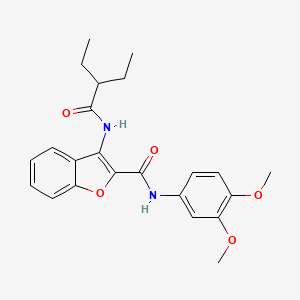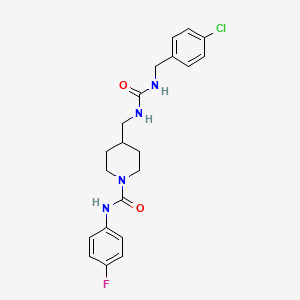
N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and benzofuran-2-carboxylic acid. The synthesis may involve:
Amidation Reaction: The carboxylic acid group of benzofuran-2-carboxylic acid reacts with an amine derivative to form the amide bond.
Substitution Reaction:
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and large-scale purification techniques.
化学反応の分析
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds with benzofuran structures are often investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects. Research into this compound could reveal similar properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
Benzofuran-2-carboxamide Derivatives: Compounds with similar core structures but different substituents.
3,4-Dimethoxyphenyl Derivatives: Compounds with the same phenyl group but different core structures.
Uniqueness
N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct biological activities and applications compared to other similar compounds.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-14(6-2)22(26)25-20-16-9-7-8-10-17(16)30-21(20)23(27)24-15-11-12-18(28-3)19(13-15)29-4/h7-14H,5-6H2,1-4H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGWKMGCVXEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956980.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2956982.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2956983.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine](/img/structure/B2956985.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2956986.png)
amine](/img/structure/B2956988.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime](/img/structure/B2956989.png)


![ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2956994.png)

![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)
